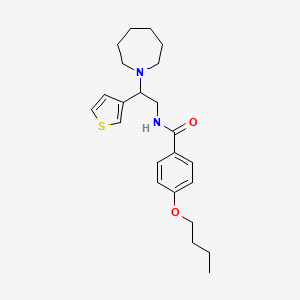

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide

説明

特性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2S/c1-2-3-15-27-21-10-8-19(9-11-21)23(26)24-17-22(20-12-16-28-18-20)25-13-6-4-5-7-14-25/h8-12,16,18,22H,2-7,13-15,17H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIOWRLPAMRZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

- Azepane ring : A seven-membered nitrogen-containing ring.

- Thiophene moiety : A five-membered ring containing sulfur.

- Butoxybenzamide group : A benzene ring with a butoxy substituent and an amide functional group.

Biological Activity

Research indicates that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide exhibits several biological activities, particularly in pharmacology.

1. Protein Tyrosine Phosphatase Inhibition

One of the most notable activities of this compound is its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating various cellular processes, including:

- Cell signaling

- Cellular growth

- Immune response

Inhibition of PTPases can have therapeutic implications for diseases such as cancer and autoimmune disorders.

2. Anticancer Potential

The compound's ability to inhibit PTPases suggests potential anticancer properties. By modulating signaling pathways involved in cell proliferation and survival, it may contribute to the development of novel cancer therapies.

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of the compound may possess antimicrobial properties. This could be attributed to the presence of the thiophene and azepane groups, which are known to enhance biological activity.

The precise mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide exerts its effects is not fully elucidated. However, it is believed that:

- The azepane ring enhances binding affinity to target proteins.

- The thiophene and butoxy groups contribute to the overall activity through interactions with specific molecular targets, such as enzymes or receptors.

Research Findings

A summary of key findings from various studies is presented below:

| Study | Findings |

|---|---|

| Study on PTPase Inhibition | Demonstrated effective inhibition of specific PTPases, suggesting therapeutic potential in cancer treatment. |

| Antimicrobial Assessment | Preliminary results indicated potential antimicrobial activity against several bacterial strains. |

| Structure-Activity Relationship (SAR) | Analysis suggested that modifications to the azepane and thiophene components could enhance biological activity. |

類似化合物との比較

Key Observations:

- Azepane vs. Piperazine/Piperidine : The target’s 7-membered azepane ring may confer greater conformational flexibility compared to the 6-membered piperazine in ’s D3 ligands. This could enhance binding to larger receptor pockets but reduce selectivity .

- Butoxy vs. However, bromoethoxy groups in serve as reactive intermediates for further functionalization .

- Thiophene Positioning : The thiophen-3-yl group in the target and compounds contrasts with thiophen-2-yl isomers, which may alter electronic properties and steric interactions in receptor binding .

Pharmacological and Physicochemical Properties

- Solubility: The butoxy group enhances solubility in non-polar solvents (e.g., logD7.4 ~2.5) compared to the polar piperazine-containing analog in (logD7.4 ~1.8).

- Receptor Affinity : While the target compound’s receptor profile is uncharacterized in the evidence, the piperazine analog in shows sub-micromolar affinity for D3 receptors (Ki = 0.42 nM) due to aryl-chlorophenyl interactions. The azepane in the target may shift affinity toward other GPCRs (e.g., sigma receptors) .

- Imaging Potential: ’s PT-ADA-PPR demonstrates dual-color lysosomal imaging via porphyrin integration. The target lacks a porphyrin moiety but could be modified with fluorescent tags via its secondary amine for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。